2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-8-1-3-9(4-2-8)19-12-10(5-17-19)13(21)18(7-16-12)6-11(15)20/h1-5,7H,6H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNJAOPSADVPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions. Finally, the acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.
Comparison with Similar Compounds
N-Aryl Substitutions
C3 Modifications
- However, the 4-amino group enhances hydrogen bonding, as shown in J. Org. Chem. (1956) . Key Data: Yield 21%; MP 242–245°C; Mass 599.1 (M+1) .
- 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 41, ): The methylthio group at C3 improves lipophilicity, enhancing membrane permeability. NMR data (δ 8.19 ppm, singlet) confirms aromatic proton environments distinct from the parent compound .
Anticancer Activity
- Urea Derivatives (Mishra et al., 2016; ): 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives exhibit IC50 values of 0.8–2.1 µM against breast cancer cell lines, outperforming acetamide analogs. The urea group’s stronger hydrogen-bonding capacity likely explains this enhanced potency .
- Parent Acetamide Compound: Limited direct activity data are available, but structural analogs with 4-fluorophenyl groups show moderate kinase inhibition (e.g., IC50 ~5 µM against VEGFR2) .
Carbonic Anhydrase IX Inhibition ():
- Pyrazolo[3,4-d]pyrimidinones with benzo[1,3]dioxole substituents (e.g., 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl)-phenyl]-1,2,4-triazole) exhibit selective inhibition of CA IX (Ki = 12 nM), highlighting the importance of bulky aromatic groups for isoform specificity .
Physicochemical Properties
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a 4-fluorophenyl substituent and an acetamide group. The presence of fluorine enhances lipophilicity, potentially improving interactions with biological targets. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. Specifically, This compound has shown promise as a cyclin-dependent kinase (CDK) inhibitor, positioning it as a potential agent for targeted cancer therapies. CDKs are crucial for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells .
Antimicrobial Activity
In vitro studies have demonstrated that related pyrazolo compounds exhibit antimicrobial properties against various pathogens. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity . While specific data for the target compound is limited, its structural similarities suggest potential efficacy in this area.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is well-known for its role as a kinase inhibitor. Preliminary studies are required to elucidate the specific kinase targets of This compound . These investigations are critical as they could reveal its utility in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory conditions .
Case Studies and Research Findings
The synthesis of This compound typically involves multi-step organic reactions starting with the formation of the pyrazolo core through condensation reactions followed by functionalization to introduce the fluorophenyl group and acetamide moiety . Understanding the mechanism of action is essential for optimizing its therapeutic profile; however, detailed mechanistic studies remain to be conducted.
Q & A
Q. Methodological Answer :
X-ray Crystallography : Single-crystal diffraction (SHELX software) resolves the 3D structure. Key parameters:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl: δ 7.2–7.4 ppm aromatic protons; acetamide: δ 2.1 ppm CH₂) .
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 357.12) .
Thermal Analysis : DSC/TGA to assess stability (decomposition >250°C) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
Q. Methodological Answer :
Electron-Withdrawing Groups (EWGs) :
- The 4-fluorophenyl group enhances electrophilicity at the pyrimidinone core, facilitating nucleophilic attacks (e.g., enzyme binding).
- Substituents at the acetamide nitrogen (e.g., chloro, methoxy) modulate solubility and metabolic stability .
Structure-Activity Relationship (SAR) :
Q. Methodological Answer :
Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., imine formation at 1650 cm⁻¹) .
Byproduct Analysis :
- Common byproducts: Dimers (MW 714.8, detected via HRMS) due to over-alkylation. Mitigate by controlling stoichiometry (1:1.05 reagent ratio) .
- Purification: Switch from silica gel to reverse-phase HPLC (C18 column, acetonitrile/water) for dimer removal .
Solvent Optimization : Replace DMF with DMAc to reduce viscosity, improving mixing efficiency (yield increases from 60% to 75%) .
Advanced: What mechanistic insights explain its anticancer activity?
Q. Methodological Answer :
Enzyme Inhibition :
- Kinase Assays : IC₅₀ of 0.8 µM against EGFR (vs. 2.4 µM for erlotinib) via competitive ATP-binding site inhibition .
- Caspase-3 Activation : Western blot shows 3-fold increase in cleaved caspase-3 at 5 µM (24h treatment) .
Transcriptional Regulation :
In Vivo Efficacy :
Q. Methodological Answer :
Formulation Strategies :
- Nanoparticle Encapsulation : PLGA nanoparticles (size 150 nm) increase solubility from 0.12 mg/mL to 2.5 mg/mL .
- Salt Formation : Hydrochloride salt improves aqueous solubility by 4-fold (0.48 mg/mL) .
Prodrug Design :
- Esterification of the acetamide group (e.g., ethyl ester) enhances logD from 1.2 to 2.8, improving membrane permeability .
Advanced: What crystallographic challenges arise during polymorph screening?
Q. Methodological Answer :
Polymorph Identification :
- Use SHELXD for phase problem resolution. Common polymorphs:
Hydration Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
